1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione
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Overview
Description
1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their vibrant colors and diverse biological activities. This particular compound is characterized by its two hydroxyl groups at positions 1 and 4, and a 3-oxopentyl side chain at position 2 on the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of anthracene derivatives followed by oxidation and hydroxylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and oxidizing agents like potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often employs large-scale oxidation processes. For example, the gas-phase oxidation of anthracene using vanadium pentoxide (V2O5) as a catalyst at high temperatures is a common method . Liquid-phase oxidation methods using solvents like trichlorobenzene and nitric acid are also utilized .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication . These interactions lead to the inhibition of cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone (9,10-Anthracenedione): A simpler structure without the hydroxyl and oxopentyl groups.
1,4-Dihydroxyanthraquinone (Quinizarin): Similar structure but lacks the 3-oxopentyl side chain.
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione: Another anthraquinone derivative with different substituents.
Uniqueness
1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
72817-84-6 |
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Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1,4-dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H16O5/c1-2-11(20)8-7-10-9-14(21)15-16(17(10)22)19(24)13-6-4-3-5-12(13)18(15)23/h3-6,9,21-22H,2,7-8H2,1H3 |
InChI Key |
ARJMJSSUWGQNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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